[2-Bromo-5-(difluoromethoxy)phenyl]methanol
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Overview
Description
[2-Bromo-5-(difluoromethoxy)phenyl]methanol is an organic compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol . It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzene ring, along with a hydroxymethyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of [2-Bromo-5-(difluoromethoxy)phenyl]methanol typically involves the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy group and the hydroxymethyl group. One common synthetic route includes:
Bromination: The precursor compound undergoes bromination using bromine or a brominating agent under controlled conditions.
Introduction of Difluoromethoxy Group: The brominated intermediate is then reacted with a difluoromethoxy reagent, such as difluoromethyl ether, in the presence of a base.
Hydroxymethylation: Finally, the compound is subjected to hydroxymethylation using formaldehyde and a reducing agent to introduce the hydroxymethyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
[2-Bromo-5-(difluoromethoxy)phenyl]methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-Bromo-5-(difluoromethoxy)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemicals for industrial applications.
Mechanism of Action
The mechanism of action of [2-Bromo-5-(difluoromethoxy)phenyl]methanol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications .
Comparison with Similar Compounds
Similar compounds to [2-Bromo-5-(difluoromethoxy)phenyl]methanol include:
[2-Bromo-5-(trifluoromethyl)phenyl]methanol: This compound has a trifluoromethyl group instead of a difluoromethoxy group, which can lead to different chemical properties and reactivity.
[2-Bromo-5-(chloromethoxy)phenyl]methanol: The presence of a chloromethoxy group instead of a difluoromethoxy group can also affect its chemical behavior.
Properties
IUPAC Name |
[2-bromo-5-(difluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFBRFVSGDNGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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